molecular formula C8H14O3 B8383576 2-Ethyl-4-hydroxycyclopentanecarboxylic acid

2-Ethyl-4-hydroxycyclopentanecarboxylic acid

Cat. No.: B8383576
M. Wt: 158.19 g/mol
InChI Key: MHVFJHAYAZCNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-hydroxycyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-ethyl-4-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-2-5-3-6(9)4-7(5)8(10)11/h5-7,9H,2-4H2,1H3,(H,10,11)

InChI Key

MHVFJHAYAZCNPU-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CC1C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aqueous sodium hydroxide (1N, 32.4 mL, 32.4 mmol) was added to a scalemic mixture enriched in (1S,2R,4R)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate (3.02 g, 16.21 mmol) and the reaction mixture was stirred at ambient temperature overnight. Ether (15 mL) was added and the layers were separated. The aqueous layer was cooled to about 0° C. Aqueous HCl (5N) was slowly added to bring pH to about 1. The aqueous suspension was extracted with EtOAc (4×40 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous MgSO4, filtered and concd under reduced pressure to give a scalemic mixture enriched in (1S,2R,4R)-2-ethyl-4-hydroxycyclopentanecarboxylic acid (2.56 g, 100%): LC/MS (Table 1, Method b) Rt=1.36 min; MS m/z: 157 (M−H)−.
Quantity
32.4 mL
Type
reactant
Reaction Step One
Name
(1S,2R,4R)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
Quantity
3.02 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
(1S,2R,4R)-2-ethyl-4-hydroxycyclopentanecarboxylic acid
Quantity
2.56 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Aqueous NaOH (1 N, 12 mL, 12 mmol) was added to a scalemic mixture enriched in (1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate (1.11 g, 5.96 mmol). The reaction mixture was stirred at ambient temperature for about 3 days and then extracted with Et2O (3×25 mL). The Et2O extracts were discarded and the aqueous portion was cooled to about 0° C. Aqueous HCl (5 N) was slowly added to bring the pH to about 2. The resulting aqueous suspension was extracted with EtOAc (3×40 mL). The combined organic layers were washed with brine (2×80 mL), dried over anhydrous MgSO4, filtered, and concd under reduced pressure to give a scalemic mixture enriched in (1S,2R,4S)-2-ethyl-4-hydroxycyclopentanecarboxylic acid (0.943 g, 100%) as clear oil: 1H NMR (CDCl3) δ 4.36 (tdd, J=2.6, 4.9, 7.4, 1H), 2.95 (td, J=2.4, 7.3, 1H), 2.41 (dt, J=7.7, 14.1, 1H), 2.16-1.94 (m, 3H), 1.65-1.49 (m, 1H), 1.49-1.32 (m, 2H), 0.96 (q, J=7.4, 3H).
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
(1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
(1S,2R,4S)-2-ethyl-4-hydroxycyclopentanecarboxylic acid
Quantity
0.943 g
Type
solvent
Reaction Step Three

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